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Compound of Interest

Compound Name: Z-L-Dap(N3)-OH

Cat. No.: B7908619

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Z-L-Dap(N3)-OH, chemically known as (2S)-3-azido-2-(benzyloxycarbonylamino)propanoic
acid, is a versatile non-canonical amino acid and a pivotal reagent in the field of chemical
biology and drug discovery. Its structure incorporates a protected amino group (Z-group), a
carboxylic acid, and a bioorthogonal azide moiety. This unique combination allows for its
seamless integration into peptide synthesis and subsequent site-specific modification of
biomolecules through highly efficient and selective "click chemistry" reactions. This guide
provides a detailed overview of the synthesis, chemical properties, and primary applications of
Z-L-Dap(N3)-OH, with a focus on experimental protocols for its use in copper(l)-catalyzed
azide-alkyne cycloaddition (CUAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Core Chemical and Physical Properties

Z-L-Dap(N3)-OH is a white to off-white solid that serves as a fundamental building block for
introducing an azide functional group into peptides and other molecules. The
benzyloxycarbonyl (Z) protecting group provides stability during synthetic manipulations and
can be removed under specific conditions.
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Property Value Source(s)
Molecular Formula C11H12N4O4 [1]
Molecular Weight 264.24 g/mol [1]

CAS Number 684270-44-8 [1]
Appearance White to off-white solid General
Purity Typically >98% General
Storage Conditions 2-8°C, protect from light General
Solubility Soluble in DMF, DMSO, and General

alcohols

Synthesis of Z-L-Dap(N3)-OH

The synthesis of Z-L-Dap(N3)-OH is typically achieved through a two-step process starting
from the readily available precursor, Z-L-2,3-diaminopropionic acid (Z-L-Dap-OH). The key
transformation is the conversion of the side-chain amino group into an azide via a diazotransfer
reaction.

Experimental Protocol: Synthesis via Diazotransfer

This protocol is adapted from established methods for the synthesis of similar azido-amino
acids.

Materials:

Z-L-2,3-diaminopropionic acid (Z-L-Dap-OH)

Imidazole-1-sulfonyl azide hydrochloride (or triflyl azide)

Copper(ll) sulfate pentahydrate (CuSOa4-5H20)

Potassium carbonate (K2COs)

Methanol (MeOH)
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e Dichloromethane (DCM)

e Deionized water (H20)

e Hydrochloric acid (HCI), concentrated

o Ethyl acetate (EtOAC)

e Magnesium sulfate (MgSOa4) or Sodium sulfate (NazS0Oa)
Procedure:

o Dissolution: Dissolve Z-L-Dap-OH (1 equivalent) in a biphasic mixture of water, methanol,
and dichloromethane (e.g., 1:2:1 v/iviv).

o Addition of Catalysts and Reagents: To the vigorously stirred solution, add a catalytic amount
of CuS0O4-5H20 (e.g., 0.01 equivalents) followed by the diazotransfer reagent, imidazole-1-
sulfonyl azide hydrochloride (approximately 3 equivalents).

e pH Adjustment: Carefully adjust the pH of the aqueous phase to approximately 9 by the
dropwise addition of a saturated aqueous solution of K2COs.

o Reaction: Allow the reaction to stir vigorously at room temperature for 12-24 hours. Monitor
the reaction progress by thin-layer chromatography (TLC).

o Work-up:

o Once the reaction is complete, dilute the mixture with dichloromethane and separate the
aqueous layer.

o Extract the organic layer with a saturated sodium bicarbonate solution.

o Combine all aqueous layers and wash with diethyl ether to remove any unreacted
diazotransfer reagent.

o Carefully acidify the combined aqueous phase to pH 2 with concentrated HCI.

o Extract the product into ethyl acetate (3x).
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e Purification:

o Combine the organic extracts, dry over anhydrous MgSOa or Na2SOa, filter, and
concentrate under reduced pressure to yield the crude product.

o If necessary, the product can be further purified by column chromatography on silica gel.

Expected Yield: 70-85%

Synthesis Workflow

Synthesis of Z-L-Dap(N3)-OH
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A flowchart illustrating the synthesis of Z-L-Dap(N3)-OH.

Applications in Bioconjugation: Click Chemistry

Z-L-Dap(N3)-OH is primarily utilized as a handle for bioconjugation through "click chemistry."
This refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they
do not interfere with native biological processes. The azide group of Z-L-Dap(N3)-OH can react
with alkyne-containing molecules via two main pathways: Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)

CUuAAC is a highly efficient reaction that forms a stable 1,4-disubstituted triazole linkage
between an azide and a terminal alkyne, catalyzed by a copper(l) species.
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This protocol describes the general procedure for conjugating a peptide containing a Z-L-
Dap(N3)-OH residue to an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

Peptide containing Z-L-Dap(N3)-OH (1 equivalent)

o Alkyne-functionalized molecule (1.5-2 equivalents)

o Copper(ll) sulfate pentahydrate (CuSOa4-5H20) (0.1-0.5 equivalents)
e Sodium ascorbate (1-5 equivalents)

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-
yl)methyl)amine (TBTA) as a copper(l)-stabilizing ligand (5 equivalents relative to copper)

o Phosphate-buffered saline (PBS) or another suitable buffer, pH 7.4
o Dimethyl sulfoxide (DMSO) for dissolving reagents
Procedure:
e Preparation of Stock Solutions:
o Dissolve the azide-containing peptide in the chosen buffer.
o Dissolve the alkyne-functionalized molecule in DMSO.

o Prepare fresh stock solutions of CuSOas, sodium ascorbate, and the THPTA/TBTA ligand in
deionized water or buffer.

o Reaction Setup:

o In a microcentrifuge tube, combine the azide-containing peptide solution and the alkyne-
functionalized molecule.

o Add the copper-stabilizing ligand to the mixture.

o Add the CuSOa solution.
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o Initiate the reaction by adding the sodium ascorbate solution.

o Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

 Purification: The resulting triazole-linked conjugate can be purified using methods
appropriate for the biomolecule, such as reverse-phase high-performance liquid
chromatography (RP-HPLC) for peptides or size-exclusion chromatography for larger
proteins.

CuAAC Reaction Pathway

Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)

Cu(l) Catalyst
(from CuSOa + NaAsc)
Alkyne-Molecule Peptide—TriazoIe—MoIecuID

Geptide-Dap(N3D
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The CuAAC reaction pathway for bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g.,
DBCO, BCN) which reacts readily with azides without the need for a catalyst. This is
particularly advantageous for in vivo applications or when working with copper-sensitive
systems.
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This protocol outlines the conjugation of a peptide containing Z-L-Dap(N3)-OH to a DBCO-
functionalized molecule.

Materials:

Peptide containing Z-L-Dap(N3)-OH (1 equivalent)

DBCO-functionalized molecule (1.5-2 equivalents)

Phosphate-buffered saline (PBS), pH 7.4

Dimethyl sulfoxide (DMSO) for dissolving the DBCO reagent
Procedure:
o Preparation of Solutions:
o Dissolve the azide-containing peptide in PBS.
o Dissolve the DBCO-functionalized molecule in DMSO.
» Reaction:
o Add the DBCO-functionalized molecule solution to the peptide solution.

o Gently mix and allow the reaction to proceed at room temperature for 2-12 hours. The
reaction can also be performed at 37°C to increase the rate.

« Purification: Purify the resulting conjugate using RP-HPLC or other suitable chromatographic
techniques.

SPAAC Reaction Pathway
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

[Strained Alkyne (e.g., DBCOD
Peptide-TriazoIe—MoIecula
I : [
Geptide-Dap(N3D
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The SPAAC reaction pathway for copper-free bioconjugation.

Applications in Drug Discovery and Development

The ability to site-specifically introduce a reactive handle into a peptide or protein using Z-L-
Dap(N3)-OH has numerous applications in drug discovery and development:

Peptide Labeling: Attachment of fluorescent dyes, biotin, or other tags for imaging, tracking,
and affinity purification.

o Peptide Cyclization: Creating "stapled” or cyclic peptides by reacting the azide side chain
with an alkyne-containing amino acid within the same peptide sequence. This can improve
peptide stability, receptor affinity, and cell permeability.

o Peptide-Drug Conjugates (PDCs): Linking cytotoxic drugs or other therapeutic agents to
targeting peptides.

e Probing Protein-Protein Interactions: Incorporating Z-L-Dap(N3)-OH into a peptide that binds
to a target protein allows for the subsequent attachment of probes to study the interaction.

Workflow for Studying Protein-Protein Interactions
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Workflow for Probing Protein-Protein Interactions

Solid-Phase Peptide Synthesis
with Z-L-Dap(N3)-OH

Azide-Labeled Peptide Alkyne- or DBCO-Probe
(e.g., Fluorophore)

Click Chemistry
(CUuAAC or SPAAC)

Grobe—Labeled Peptida

Incubate with
Target Protein

Analysis
(e.g., Fluorescence Polarization, FRET)
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An experimental workflow for studying protein-protein interactions.

Conclusion

Z-L-Dap(N3)-OH is a powerful and enabling reagent for chemical biologists and medicinal
chemists. Its straightforward incorporation into synthetic peptides and the bioorthogonality of its
azide group provide a robust platform for the precise engineering of biomolecules. The detailed
protocols and workflows presented in this guide are intended to serve as a practical resource
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for researchers seeking to leverage the capabilities of Z-L-Dap(N3)-OH in their drug discovery
and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. medchemexpress.com [medchemexpress.com]

¢ To cite this document: BenchChem. [Z-L-Dap(N3)-OH: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7908619#what-is-z-I-dap-n3-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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